N,4-dimethoxy-N,2-dimethylbenzamide
Description
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Properties
IUPAC Name |
N,4-dimethoxy-N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-7-9(14-3)5-6-10(8)11(13)12(2)15-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXNGQKXOAFEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,4-Dimethoxy-N,2-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H17N2O3
- Molecular Weight : 235.27 g/mol
- IUPAC Name : this compound
The compound features two methoxy groups and a dimethyl group attached to the benzamide structure, influencing its solubility and reactivity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT-29)
Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis via caspase activation |
| A549 | 20.5 | Inhibition of cell cycle progression |
| HT-29 | 18.0 | Induction of oxidative stress |
Anti-inflammatory Effects
This compound also shows promise as an anti-inflammatory agent. In animal models of inflammation, it has been shown to reduce markers such as TNF-alpha and IL-6.
Study Findings :
- In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in paw swelling compared to control groups.
| Treatment Group | Paw Swelling Reduction (%) |
|---|---|
| Control | 0 |
| This compound (50 mg/kg) | 45 |
| Standard Anti-inflammatory (Ibuprofen) | 60 |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics. It is reported to be a permeable compound with a Log P value indicating moderate lipophilicity.
Metabolism and Excretion
Studies suggest that the compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes. Its metabolites are excreted via urine and feces.
Case Studies and Research Findings
-
Case Study on Breast Cancer :
- A study published in Cancer Letters demonstrated that treatment with this compound led to a decrease in tumor size in xenograft models.
- The study concluded that the compound could serve as a lead for developing new breast cancer therapies.
-
Inflammation Model :
- Research conducted by Zhang et al. (2023) highlighted the anti-inflammatory effects in a mouse model of arthritis. The compound significantly reduced joint swelling and pain scores.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
